Cyclohexene, 6,6-difluoro-1-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 6,6-difluoro-1-iodo- is an organic compound with the molecular formula C6H7F2I It is a derivative of cyclohexene, where two hydrogen atoms at the 6th position are replaced by fluorine atoms, and an iodine atom is attached to the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 6,6-difluoro-1-iodo- typically involves the halogenation of cyclohexene. One common method is the addition of iodine fluoride (IF) to cyclohexene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for Cyclohexene, 6,6-difluoro-1-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 6,6-difluoro-1-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction Reactions: The iodine atom can be reduced to form cyclohexene derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia
Eigenschaften
CAS-Nummer |
218629-47-1 |
---|---|
Molekularformel |
C6H7F2I |
Molekulargewicht |
244.02 g/mol |
IUPAC-Name |
6,6-difluoro-1-iodocyclohexene |
InChI |
InChI=1S/C6H7F2I/c7-6(8)4-2-1-3-5(6)9/h3H,1-2,4H2 |
InChI-Schlüssel |
VHOJXLXCUXNEDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.